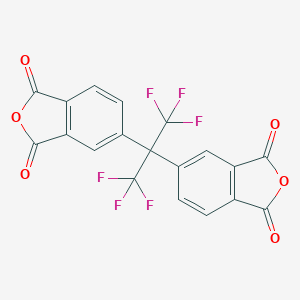

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

説明

The exact mass of the compound 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6F6O6/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHKLPCQTTWFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H6F6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061487 | |

| Record name | 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107-00-2 | |

| Record name | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GA6JCU7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly abbreviated as 6FDA, is an aromatic organofluorine compound with the chemical formula C₁₉H₆F₆O₆.[1] It is a dianhydride monomer crucial for the synthesis of high-performance fluorinated polyimides.[2][3] The incorporation of the hexafluoroisopropylidene group -(C(CF₃)₂)- into the polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, high gas permeability, and optical transparency.[4] These characteristics make 6FDA-based polymers highly valuable in advanced applications across aerospace, microelectronics, gas separation, and optics.[3][5] This guide provides a detailed overview of the core chemical properties of 6FDA, complete with experimental protocols and logical workflows.

Core Chemical and Physical Properties

6FDA is a white to off-white crystalline solid under standard conditions.[3] Its rigid aromatic structure combined with the bulky, electron-withdrawing trifluoromethyl groups dictates its physical and chemical behavior.

Table 1: Key Physical and Chemical Properties of 6FDA

| Property | Value | References |

| IUPAC Name | 5,5'-(Perfluoropropane-2,2-diyl)di(isobenzofuran-1,3-dione) | [2] |

| CAS Number | 1107-00-2 | [1] |

| Molecular Formula | C₁₉H₆F₆O₆ | [1] |

| Molecular Weight | 444.24 g/mol | [1] |

| Melting Point | 244 - 247 °C | [6] |

| Boiling Point | 494.5 ± 45.0 °C (Predicted) | [7] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [7] |

| Appearance | White to off-white crystalline powder | [3] |

Solubility and Reactivity

6FDA is soluble in many common organic solvents, a property that facilitates its use in polymer synthesis and processing.[2] It is sensitive to moisture and hydrolyzes in the presence of water to form the corresponding 4,4'-(hexafluoroisopropylidene)bisphthalic acid.[2] The resulting aqueous solution is acidic.[2]

The primary reactivity of 6FDA is centered on the two electrophilic anhydride rings. These groups readily react with nucleophiles, most notably primary amines, in a polycondensation reaction. This reactivity is the foundation for the synthesis of polyimides.[3] It is generally incompatible with strong oxidizing agents and strong acids.[6]

Synthesis and Polymerization Pathways

The industrial synthesis of 6FDA is a multi-step process, followed by its polymerization with aromatic diamines to create polyimides.

1. Synthesis of 6FDA

The synthesis typically begins with the reaction of hexafluoroacetone and ortho-xylene. The resulting intermediate is then oxidized to form a tetracarboxylic acid, which is subsequently dehydrated to yield the final 6FDA dianhydride.[2]

2. Polymerization of 6FDA

6FDA reacts with an aromatic diamine in a two-step process. First, a poly(amic acid) is formed at room temperature. This soluble intermediate is then converted into the final, robust polyimide through thermal or chemical imidization, which involves the elimination of water.[8][9]

Experimental Protocols

Detailed methodologies for characterizing the core properties of 6FDA are provided below.

1. Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature range over which 6FDA transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.

-

Procedure:

-

Ensure the 6FDA sample is completely dry. If necessary, dry under vacuum.

-

Finely crush a small amount of the 6FDA powder using a mortar and pestle.

-

Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point (approx. 244 °C).

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

-

2. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of 6FDA in a specific organic solvent at a constant temperature.[10][11]

-

Apparatus: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, syringe with a chemically resistant filter (e.g., 0.22 µm PTFE), volumetric flasks, a suitable analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

-

Procedure:

-

Add an excess amount of 6FDA to a pre-weighed glass vial. The presence of undissolved solid is critical.[11]

-

Record the mass of 6FDA added. Add a known volume or mass of the desired solvent (e.g., NMP, DMAc, acetone).

-

Seal the vial tightly and place it in the orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vial for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

After equilibration, stop the shaker and allow the vial to rest at the same constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through the syringe filter into a pre-weighed volumetric flask.[10]

-

Determine the concentration of 6FDA in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC).

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 g of solvent).

-

3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of 6FDA.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of dry 6FDA (typically 5-10 mg) into the TGA sample pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

Program a temperature ramp, for example, from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).[12][13]

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, which is often defined as the temperature at which 5% weight loss occurs (T₅%).

-

4. Structural Verification (FTIR Spectroscopy)

-

Objective: To obtain an infrared spectrum of 6FDA to verify the presence of key functional groups.

-

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press).

-

Procedure (using KBr pellet):

-

Mix a small amount of dry 6FDA (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Place a small amount of the powder into a pellet-forming die and press it under high pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[14]

-

Analyze the spectrum for characteristic anhydride peaks (symmetric and asymmetric C=O stretching, typically around 1850 cm⁻¹ and 1780 cm⁻¹) and C-F bond vibrations.[15]

-

Safety and Handling

6FDA is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[6] It may also cause respiratory irritation.[1]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored away from water, strong oxidizing agents, and strong acids.[6]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.

References

- 1. This compound | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. Manufacturer - Quality 4,4’-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA| UIV Chem [riyngroup.com]

- 4. What is this compound 6FDA? - Chemical Supplier Unilong [unilongindustry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 1107-00-2 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. scribd.com [scribd.com]

- 14. FTIR | 관련 기법 | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. researchgate.net [researchgate.net]

6FDA monomer synthesis from hexafluoroacetone and o-xylene

An In-depth Technical Guide to the Synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) from Hexafluoroacetone and o-Xylene

Introduction

This compound, commonly known as 6FDA, is a critical fluorinated monomer used in the synthesis of high-performance polyimides.[1][2] These polyimides exhibit exceptional thermal stability, chemical resistance, low dielectric constants, and high gas permeability, making them invaluable in aerospace, microelectronics, and for creating advanced gas separation membranes.[1][3] The incorporation of the hexafluoroisopropylidene group (-C(CF₃)₂-) into the polymer backbone imparts many of these desirable properties.[4] This guide provides a detailed overview of the multi-step synthesis of 6FDA, starting from the raw materials hexafluoroacetone and o-xylene.[1]

Overall Synthesis Pathway

The synthesis of 6FDA from hexafluoroacetone and o-xylene is a three-step process, beginning with an electrophilic aromatic substitution, followed by oxidation, and concluding with a dehydration reaction to form the dianhydride.

-

Friedel-Crafts-type Reaction: Hexafluoroacetone reacts with o-xylene in the presence of a catalyst, typically hydrogen fluoride (HF), to form the intermediate 2,2-bis(3,4-dimethylphenyl)hexafluoropropane, also known as 4,4′-(hexafluoroisopropylidene)bis(o-xylene).[1]

-

Oxidation: The methyl groups of the intermediate are oxidized to carboxylic acid groups. This is achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) to yield 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane.[1][5]

-

Dehydration/Cyclization: The resulting tetracarboxylic acid is dehydrated to form the final dianhydride product, 6FDA.[1] This is often accomplished by thermal means or with a chemical dehydrating agent like acetic anhydride.[5]

Visualization of the Synthesis Workflow

Caption: Workflow for the three-step synthesis of 6FDA monomer.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the 6FDA synthesis, based on documented procedures.

Step 1: Synthesis of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane

This step involves the reaction of hexafluoroacetone with o-xylene using hydrogen fluoride as a catalyst.[1] The specific conditions for this reaction, such as temperature, pressure, and reaction time, are critical for achieving high yields and purity of the intermediate product.

Step 2: Oxidation to 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane

Method using Nitric Acid: [5]

-

2,2-bis(3,4-dimethylphenyl)hexafluoropropane and 35% nitric acid (HNO₃) are fed into a continuous-flow tubular reactor (e.g., 100 mm diameter, 12 m length).

-

The temperature of the reaction mixture within the reactor is raised to between 200 °C and 240 °C.

-

The volumetric flow rate is set to approximately 5.9 liters/minute.

-

Nitric oxides are generated as a by-product and can be recycled to regenerate HNO₃.

-

The resulting product, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, is obtained with a purity of approximately 97% as determined by HPLC.[5]

Step 3: Formation of 6FDA (Anhydride Formation)

Method 1: Thermal Dehydration in Hydrocarbon Solvent [5]

-

The water-moist 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane from the previous step is added to a hydrocarbon fraction with a boiling point between 180 °C and 200 °C.

-

Residual water is distilled off from the mixture.

-

The mixture is then heated to 160 °C and the reaction is allowed to proceed for 3 hours.

-

After cooling the mixture to 20 °C, the product, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane anhydride (6FDA), is separated via centrifugation.

-

The product is washed with acetic acid and dried.

Method 2: Chemical Dehydration with Acetic Anhydride [5]

-

After an initial workup involving filtering off resin and distilling the solvent and water under reduced pressure, acetic anhydride is added. The amount added is 1.5 times the stoichiometric amount required to react with both the tetracarboxylic acid and any residual water.

-

The mixture is stirred at 100 °C for 3 hours.

-

The solution is then cooled, allowing the product to crystallize.

-

The crystals are filtered and dried at 100 °C under reduced pressure for 2 hours to yield the final 6FDA product.[5]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of 6FDA.

| Parameter | Value | Method/Conditions | Source |

| Purity of Intermediate (Tetracarboxylic Acid) | 97% | HPLC | [5] |

| Purity of Final Product (6FDA) | >99% | After recrystallization with acetic acid/acetic anhydride/activated carbon | [5] |

| Yield of Final Product (6FDA) | 91.0% | Using the acetic anhydride dehydration method | [5] |

Logical Relationship Diagram

Caption: Logical progression of the 6FDA synthesis process.

Characterization

The successful synthesis and purity of the 6FDA monomer and its subsequent polyimides are typically confirmed using various analytical techniques. While the provided search results focus more on the characterization of the final polyimides, techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are standard for confirming the structure of the monomer.[6][7] High-Performance Liquid Chromatography (HPLC) is also explicitly mentioned for purity assessment.[5]

References

- 1. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. What is this compound 6FDA? - Chemical Supplier Unilong [unilongindustry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of hexafluoro dianhydride (6FDA)_Chemicalbook [chemicalbook.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. scispace.com [scispace.com]

Physical and chemical properties of 6FDA (CAS 1107-00-2)

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

CAS Number: 1107-00-2

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (6FDA), a key monomer in the synthesis of high-performance polyimides. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Identity and Molecular Properties

6FDA is an aromatic dianhydride characterized by the presence of a hexafluoroisopropylidene group, which imparts unique properties to the polymers derived from it.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₆F₆O₆ | [2][3] |

| Molecular Weight | 444.24 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow crystalline powder | |

| IUPAC Name | 5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione | |

| Synonyms | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, 4,4'-(Hexafluoroisopropylidene)bis(phthalic anhydride) |

Physicochemical Properties

The physical and chemical properties of 6FDA are crucial for its application in polymer synthesis. These properties influence its reactivity, processability, and the characteristics of the resulting materials.

Thermal Properties

The thermal stability of 6FDA is a key attribute, contributing to the high thermal resistance of the polyimides synthesized from it.

| Property | Value | Source |

| Melting Point | 244-247 °C | [3] |

| Boiling Point (Predicted) | 494.5 ± 45.0 °C at 760 mmHg | |

| Glass Transition Temperature (Tg) of 6FDA-based Polyimides | Generally above 250 °C | [4] |

| Thermal Decomposition (5% weight loss) of 6FDA-based Polyimides | Exceeding 500 °C | [4] |

Solubility

6FDA exhibits good solubility in a variety of organic solvents, which is advantageous for polymerization reactions and processing.[4]

| Solvent | Solubility | Source |

| Water | Hydrolyzes to the corresponding tetracarboxylic acid | [4] |

| Acetone | Soluble | |

| Acetonitrile (hot) | Soluble | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |

| Dimethylacetamide (DMAc) | Soluble | |

| Dimethylformamide (DMF) | Soluble | [6] |

| Tetrahydrofuran (THF) | Soluble |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of 6FDA.

Melting Point Determination

The melting point of 6FDA is determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the crystalline 6FDA powder is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in a melting point apparatus.[7]

-

The sample is heated at a steady rate until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.[7]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of polyimides derived from 6FDA.

Protocol:

-

A small, known weight of the 6FDA-based polyimide sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[8]

-

An empty sealed pan is used as a reference.[8]

-

The sample and reference are placed in the DSC cell.

-

The temperature is typically ramped at a heating rate of 10°C/min under a nitrogen atmosphere.[5]

-

The heat flow to the sample is measured as a function of temperature, and the glass transition is observed as a step change in the baseline of the DSC thermogram.[8]

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of 6FDA and its derived polyimides.

Protocol:

-

A known weight of the sample (typically 5-10 mg) is placed in a TGA crucible.[9]

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a controlled rate, commonly 10 K/min, under an inert atmosphere such as nitrogen.[10]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is determined from the TGA curve and is indicative of the onset of decomposition.[4]

Spectroscopic Analysis: ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of 6FDA and its derivatives.

Protocol:

-

A small amount of the 6FDA sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

-

The solution is transferred to an NMR tube.

-

The ¹H-NMR spectrum is acquired using a spectrometer, for example, a 300 MHz instrument.[5]

-

The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the molecular structure.

Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in 6FDA.

Protocol:

-

A small amount of the 6FDA powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the powder directly on the ATR crystal.

-

A background spectrum of the empty sample holder or clean ATR crystal is recorded.[11]

-

The sample is placed in the spectrometer, and the FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[12]

-

The characteristic absorption bands corresponding to the anhydride and hexafluoroisopropylidene groups are identified.

Synthesis of 6FDA

The synthesis of 6FDA typically involves a multi-step process starting from hexafluoroacetone and xylene.

Caption: Synthesis pathway of 6FDA from hexafluoroacetone and o-xylene.

Applications

6FDA is a crucial monomer for the synthesis of high-performance fluorinated polyimides.[2] These polymers exhibit a unique combination of properties including high thermal stability, excellent chemical resistance, low dielectric constant, and high gas permeability, making them suitable for a wide range of advanced applications:

-

Gas Separation Membranes: For the separation of gases such as CO₂/CH₄ and O₂/N₂.[1]

-

Microelectronics: As insulating layers and passivation coatings in integrated circuits and flexible displays.[1]

-

Aerospace and Defense: In applications requiring high-temperature resistance and durability.[2]

-

Optical Materials: Due to their high optical transparency.[4]

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. What is this compound 6FDA? - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound | 1107-00-2 [chemicalbook.com]

- 4. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infinitalab.com [infinitalab.com]

- 9. epfl.ch [epfl.ch]

- 10. scribd.com [scribd.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. epa.gov [epa.gov]

Solubility of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride in organic solvents

An in-depth technical guide on the solubility of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in organic solvents is presented below, designed for researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive overview of 6FDA's solubility characteristics, detailed experimental protocols for solubility determination, and a summary of available data.

Introduction

This compound, commonly known as 6FDA, is a fluorinated aromatic dianhydride. It is a key monomer in the synthesis of high-performance polyimides. The incorporation of the hexafluoroisopropylidene group -(C(CF₃)₂)- into the polymer backbone imparts several desirable properties, including enhanced solubility, improved thermal stability, lower dielectric constant, and high optical transparency.[1] Understanding the solubility of 6FDA in various organic solvents is crucial for its application in polymer synthesis, particularly for the production of polyimide resins used in microelectronics, aerospace, and gas separation membranes.[2][3][4] Proper solvent selection is critical for controlling reaction kinetics, polymer molecular weight, and the processability of the resulting polymers.

This technical guide aims to provide a detailed summary of the solubility of 6FDA in common organic solvents, outline experimental methodologies for its determination, and present the data in a clear and accessible format.

Physicochemical Properties of 6FDA

A brief overview of the key physicochemical properties of 6FDA is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₆F₆O₆ | [2][5] |

| Molar Mass | 444.24 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 244-247 °C | [2][6] |

Solubility of 6FDA in Organic Solvents

Qualitative Solubility:

Based on available information, 6FDA is known to be soluble in the following solvents:

-

Polar Aprotic Solvents:

-

N-Methyl-2-pyrrolidone (NMP)

-

N,N-Dimethylacetamide (DMAc)

-

N,N-Dimethylformamide (DMF)

-

gamma-Butyrolactone (GBL)

-

Acetone[7]

-

Acetonitrile

-

-

Ethers:

-

Tetrahydrofuran (THF)

-

-

Other Solvents:

The high solubility is attributed to the presence of the flexible and bulky hexafluoroisopropylidene group, which disrupts intermolecular packing and allows solvent molecules to interact more effectively with the dianhydride.

Quantitative Solubility Data:

Despite extensive searches, specific quantitative solubility data for 6FDA in various organic solvents at different temperatures is not widely published in readily available scientific literature. For researchers requiring precise solubility values, experimental determination is recommended. The following section provides a detailed protocol for this purpose.

For context, a study on a similar compound, maleic anhydride, showed its highest solubility in DMF, followed by methanol, acetic acid, acetonitrile, and acetone, with solubility increasing with temperature.[9] A similar trend would be expected for 6FDA.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 6FDA in an organic solvent using the gravimetric method. This method is reliable and widely used for determining the solubility of solid compounds in liquid solvents.

4.1. Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, taking a known mass of the solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

-

This compound (6FDA), high purity

-

Selected organic solvent (e.g., NMP, DMAc, Acetone, THF)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe with a filter (0.45 µm pore size, solvent compatible)

-

Pre-weighed glass weighing dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6FDA to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Place a magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C, 50 °C).

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature.

-

Carefully draw a specific volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Attach a syringe filter to the syringe and dispense a known mass of the filtered saturated solution into a pre-weighed glass weighing dish. Record the exact mass of the solution.

-

-

Solvent Evaporation and Solute Weighing:

-

Place the weighing dish containing the saturated solution in a vacuum oven.

-

Dry the sample under vacuum at a temperature below the melting point of 6FDA but sufficient to evaporate the solvent completely (e.g., 80-100 °C).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Continue the drying process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated in grams of solute per 100 grams of solvent using the following formula:

S ( g/100 g solvent) = [(mass of dish + solute) - (mass of dish)] / [(mass of dish + solution) - (mass of dish + solute)] * 100

-

4.2. Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of 6FDA solubility.

Signaling Pathways and Logical Relationships

In the context of this technical guide, a logical relationship diagram can be used to illustrate the factors influencing the solubility of 6FDA and the subsequent implications for its primary application in polyimide synthesis.

Conclusion

This compound (6FDA) exhibits excellent solubility in a range of common organic solvents, particularly polar aprotic solvents, which is a key attribute for its widespread use in the synthesis of high-performance polyimides. While specific quantitative solubility data is not extensively documented in public literature, this guide provides a robust experimental protocol for its determination using the gravimetric method. The provided diagrams illustrate the experimental workflow and the logical relationships between the factors influencing solubility and the resulting applications. For researchers and professionals, understanding and, where necessary, experimentally determining the solubility of 6FDA is a critical step in the development and processing of advanced polymer materials.

References

- 1. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. This compound | 1107-00-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. This compound | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 1107-00-2 | TCI AMERICA [tcichemicals.com]

- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6FDA Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of the 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) monomer. The information herein is curated to assist in the identification, purity assessment, and quality control of this critical building block used in the synthesis of high-performance polyimides and other advanced materials.

Spectroscopic Data of 6FDA Monomer

The unique structural features of the 6FDA monomer, including aromatic protons, carbonyl groups, and trifluoromethyl groups, give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 6FDA Monomer

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | ~8.0-8.3 | Multiplet | Aromatic Protons |

| ¹³C | ~165 | Singlet | Carbonyl Carbons (C=O) |

| ~130-140 | Multiplet | Aromatic Carbons | |

| ~120 (quartet) | Quartet | Trifluoromethyl Carbon (-CF₃) | |

| ~65 | Singlet | Quaternary Carbon (C(CF₃)₂) | |

| ¹⁹F | ~ -63 | Singlet | Trifluoromethyl Fluorines (-CF₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration used.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data for 6FDA Monomer

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1860 | C=O Asymmetric Stretch | Anhydride |

| ~1780 | C=O Symmetric Stretch | Anhydride |

| ~1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-O-C Stretch | Anhydride |

| ~950 | C-C Stretch | Aromatic Ring |

Table 3: Mass Spectrometry (MS) Data for 6FDA Monomer[1]

| Technique | m/z Value | Assignment |

| Electron Ionization (EI) | 444.01 | [M]⁺ (Molecular Ion) |

| 425.00 | [M - F]⁺ | |

| 397.00 | [M - CF₃]⁺ | |

| 219.00 | Phthalic anhydride fragment |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline the general experimental protocols for the characterization of the 6FDA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the 6FDA monomer by analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the 6FDA monomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid signal broadening. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often without proton decoupling unless specific coupling information is desired. The spectral width will depend on the instrument but should be sufficient to cover the expected chemical shift of the -CF₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the 6FDA monomer by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the 6FDA monomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid 6FDA monomer directly onto the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the 6FDA monomer, confirming its elemental composition.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the 6FDA monomer in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low (e.g., in the µg/mL to ng/mL range).

-

-

Instrumentation:

-

A mass spectrometer, typically coupled with a separation technique like Gas Chromatography (GC-MS) or with a direct infusion inlet. Electron Ionization (EI) is a common ionization method for small molecules like 6FDA.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical monomer like 6FDA.

Caption: Workflow for the spectroscopic characterization of the 6FDA monomer.

This guide provides a foundational understanding of the spectroscopic characterization of the 6FDA monomer. For specific applications, researchers should consult relevant literature and adapt these protocols as necessary to meet their analytical goals.

Unlocking Thermal Potential: A Technical Guide to the Stability and Decomposition of 6FDA-Based Polyimides

For researchers, scientists, and drug development professionals, understanding the thermal characteristics of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)-based polyimides is paramount for their successful application in advanced materials. This technical guide provides an in-depth analysis of the thermal stability and decomposition behavior of these high-performance polymers, supported by a comprehensive review of experimental data and methodologies.

The exceptional thermal resistance of 6FDA-based polyimides, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td), makes them suitable for demanding applications where materials are exposed to extreme temperature fluctuations. The incorporation of the bulky, fluorine-containing 6FDA moiety into the polymer backbone typically enhances thermal stability, solubility, and gas permeability while lowering the dielectric constant and moisture absorption.

Quantitative Thermal Analysis of 6FDA-Based Polyimides

The thermal properties of 6FDA-based polyimides are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. Key parameters derived from TGA include the onset of decomposition and the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs. DSC is employed to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the thermal properties of various 6FDA-based polyimides as reported in the literature.

| Polyimide Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 800°C (%) |

| 6FDA-DAM | 395[1] | - | - | - |

| 6FDA-mPDA | 315[1] | - | - | - |

| 6FDA-DABA | 363[1] | - | - | - |

| 6FDA-DAM:DABA (3:2) | 387[1] | - | - | - |

| 6FDA/DAM:DABA (1:1) | 370[2] | 427[2] | - | - |

| 6FDA-DAM/TPDA (1:1) | - | 525[3] | 541[3] | 56[3] |

| 6FDA-DAM/TPDA (2:1) | - | 515[3] | 536[3] | 57[3] |

| 6FDA-DAM/TPDA (5:1) | - | 517[3] | 538[3] | 57[3] |

| 6FDA-ODA | 309[4] | 549[4] | - | - |

| 6FDA/ODPA (5:5) with ODA | 260[5] | 546.4[5] | - | >50[5] |

| 6FDA/BPDA (5:5) with ODA | 275[5] | - | - | >50[5] |

| Polyimide with pyridine and ketone units | - | 472-501[6] | 491-537[6] | 55.3-60.8[6] |

Experimental Protocols

Accurate and reproducible thermal analysis is contingent on standardized experimental procedures. The following sections detail the typical methodologies for TGA and DSC analysis of 6FDA-based polyimides.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the polyimide.

Instrumentation: A thermogravimetric analyzer is used for these measurements.

Sample Preparation:

-

Ensure the polyimide sample is dry, typically by heating in a vacuum oven at a temperature below its Tg (e.g., 180°C for 24 hours) to remove any residual solvent or absorbed moisture.[7]

-

Place a small amount of the dried sample, typically 10-15 mg, into the TGA sample pan (e.g., platinum or alumina).[8]

Analytical Procedure:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate to provide an inert atmosphere for thermal decomposition analysis.[8] For oxidative stability studies, air or oxygen is used.

-

Initiate the heating program. A typical heating rate for polyimides is 10°C/min or 20°C/min.[7][9]

-

Heat the sample over a specified temperature range, for instance, from room temperature to 800°C.

-

Record the sample weight as a function of temperature.

-

The resulting data is plotted as percent weight loss versus temperature.[8]

Data Analysis:

-

Td5 and Td10: Determine the temperatures at which 5% and 10% weight loss of the initial sample mass has occurred. These values are key indicators of the onset of significant thermal decomposition.

-

Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800°C) is the char yield, which indicates the amount of carbonaceous residue left after decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Instrumentation: A differential scanning calorimeter is used.

Sample Preparation:

-

Ensure the polyimide sample is thoroughly dried as described in the TGA protocol.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) and place it in a hermetically sealed aluminum DSC pan.

Analytical Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

-

Cool the sample at a controlled rate.

-

Reheat the sample at a constant heating rate, commonly 10°C/min, under a nitrogen atmosphere.[7][10]

-

Record the heat flow to the sample relative to the reference pan as a function of temperature.

Data Analysis:

-

Glass Transition Temperature (Tg): The Tg is identified as a step-like change in the baseline of the DSC thermogram. It is typically determined as the midpoint of this transition.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the general workflow for the thermal characterization of 6FDA-based polyimides.

Caption: Workflow for Thermal Analysis of 6FDA-Based Polyimides.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scispace.com [scispace.com]

Hydrolysis of 6FDA to 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) into its corresponding tetracarboxylic acid, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, also known as 6FDA-tetra-acid. This process is a fundamental reaction for researchers working with fluorinated polyimides and other advanced polymers where the tetra-acid form is required as a monomer or intermediate.

Introduction

This compound (6FDA) is a widely used dianhydride monomer in the synthesis of high-performance fluorinated polyimides.[1] These polymers are prized for their excellent thermal stability, chemical resistance, low dielectric constants, and high gas permeability, making them suitable for applications in microelectronics, aerospace, and gas separation membranes.[2][3]

While 6FDA is the common starting material for polymerization, its hydrolyzed form, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, is a crucial intermediate. The hydrolysis reaction involves the opening of the two anhydride rings by water to form four carboxylic acid groups. Understanding and controlling this reaction is essential for the synthesis of specific polymer structures and for analytical purposes. Although industrial synthesis of the tetra-acid often involves the direct oxidation of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane, hydrolysis of the readily available dianhydride is a common laboratory-scale procedure.[4][5]

Reaction Pathway and Mechanism

The hydrolysis of 6FDA is a nucleophilic acyl substitution reaction. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the anhydride group. This leads to the opening of the five-membered anhydride ring to form two adjacent carboxylic acid groups. As 6FDA possesses two anhydride moieties, two water molecules are consumed per molecule of 6FDA to achieve complete hydrolysis. The reaction is reversible, and the removal of water can drive the equilibrium back toward the anhydride form, a process known as dehydration or imidization when reacted with amines.

Experimental Protocol

While specific, peer-reviewed protocols detailing only the hydrolysis of 6FDA are not abundant in the literature, a standard procedure can be derived from the fundamental principles of anhydride chemistry. The following is a generalized, effective protocol for the laboratory-scale hydrolysis of 6FDA.

3.1. Materials and Equipment

-

This compound (6FDA)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

3.2. Hydrolysis Procedure

-

Dissolution: Place the desired amount of 6FDA into a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Water: Add a sufficient volume of deionized water to the flask. A typical starting concentration might be 10-20% w/v (e.g., 10 g of 6FDA in 50-100 mL of water). 6FDA will initially have low solubility in cold water.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling (100°C) using a heating mantle. Allow the mixture to reflux with vigorous stirring. The reaction time can vary, but refluxing for 2-4 hours is generally sufficient to ensure complete hydrolysis. The solid 6FDA should gradually dissolve as it converts to the more soluble tetra-acid salt form (in the case of base catalysis) or the tetra-acid itself in hot water.

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic anhydride peaks (around 1860 cm⁻¹ and 1780 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) indicate the completion of the reaction.

3.3. Work-up and Purification

-

Crystallization: After the reflux is complete, remove the heat source and allow the solution to cool slowly to room temperature. The tetra-acid product is typically less soluble in cold water and will precipitate as a crystalline solid.

-

Cooling: To maximize the yield, the flask can be further cooled in an ice bath for about 1 hour.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane product in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material (6FDA) and the final product (6FDA-tetra-acid).

Table 1: Properties of this compound (6FDA)

| Property | Value |

| CAS Number | 1107-00-2 |

| Molecular Formula | C₁₉H₆F₆O₆ |

| Molecular Weight | 444.24 g/mol |

| Appearance | White powder/crystalline solid |

| Melting Point | 244-247 °C |

| Purity (Typical) | >99% |

| Solubility | Soluble in many organic solvents; hydrolyzes in water.[5] |

Table 2: Properties of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA-Tetra-acid)

| Property | Value |

| Molecular Formula | C₁₉H₁₀F₆O₈ |

| Molecular Weight | 480.27 g/mol |

| Appearance | White solid |

| Purity (from oxidation) | Typically ~97% before further purification[1][6][7] |

| Solubility | Soluble in hot water; precipitates upon cooling. |

Table 3: Expected Quantitative Outcomes

| Parameter | Expected Value | Notes |

| Reaction Yield | >95% | The hydrolysis reaction is generally high-yielding. |

| Reaction Time | 2-4 hours | Can be monitored by FTIR or TLC for disappearance of starting material. |

| Purity | >98% | Achievable with proper washing and drying. Recrystallization can further increase purity. |

Conclusion

The hydrolysis of 6FDA to 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane is a straightforward and efficient chemical transformation. By following a standard reflux and crystallization procedure, researchers can obtain the high-purity tetra-acid required for advanced polymer synthesis and other applications. The detailed protocol and workflow provided in this guide serve as a reliable starting point for laboratory-scale preparation. Careful execution of the purification steps is critical to ensure the removal of any unreacted anhydride, which could affect subsequent polymerization reactions.

References

- 1. Synthesis and application of hexafluoro dianhydride (6FDA)_Chemicalbook [chemicalbook.com]

- 2. This compound | 1107-00-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20090156834A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

- 7. WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

The Synthesis of 6FDA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanism for 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a critical monomer in the production of high-performance fluorinated polyimides. This document details the multi-step reaction pathway, provides established experimental protocols, and presents key quantitative data for each stage of the synthesis.

Introduction

This compound, commonly known as 6FDA, is an organofluorine compound that serves as a fundamental building block for a variety of advanced polymers.[1][2] The incorporation of the hexafluoroisopropylidene group imparts unique properties to polyimides, including enhanced solubility, lower dielectric constant, high thermal stability, and excellent optical transparency. These characteristics make 6FDA-based polyimides highly desirable for applications in microelectronics, aerospace, gas separation membranes, and optical materials.[3] The synthesis of 6FDA is a multi-step process that begins with the reaction of hexafluoroacetone and ortho-xylene.[3]

Overall Synthesis Pathway

The synthesis of 6FDA from basic raw materials can be summarized in a three-step process:

-

Friedel-Crafts Alkylation: Hexafluoroacetone (HFA) reacts with o-xylene in the presence of a catalyst to form 4,4'-(hexafluoroisopropylidene)bis(o-xylene).[3]

-

Oxidation: The resulting intermediate is then oxidized to produce the tetracarboxylic acid, 4,4'-(hexafluoroisopropylidene)bis(phthalic acid).[3]

-

Dehydration/Cyclization: The final step involves the dehydration of the tetracarboxylic acid to yield the dianhydride, 6FDA.[1][3]

The following diagram illustrates the overall workflow of the 6FDA synthesis.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for each key step in the 6FDA synthesis, accompanied by quantitative data where available from cited literature.

Step 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene)

The initial step involves the electrophilic aromatic substitution reaction between hexafluoroacetone and o-xylene, catalyzed by hydrogen fluoride.[3]

Experimental Protocol:

-

In a suitable reaction vessel, hexafluoroacetone (HFA) is reacted with o-xylene.

-

Hydrogen fluoride (HF) is utilized as a catalyst to facilitate the alkylation reaction.[3]

-

The reaction yields 2,2-bis(3,4-dimethylphenyl)hexafluoropropane, also referred to as 4,4'-(hexafluoroisopropylidene)bis(o-xylene).[3]

| Parameter | Value/Condition | Reference |

| Reactants | Hexafluoroacetone, o-Xylene | [3] |

| Catalyst | Hydrogen Fluoride | [3] |

| Product | 4,4'-(Hexafluoroisopropylidene)bis(o-xylene) | [3] |

Step 2: Oxidation to 4,4'-(Hexafluoroisopropylidene)bis(phthalic acid)

The intermediate, 4,4'-(hexafluoroisopropylidene)bis(o-xylene), is oxidized to form the corresponding tetracarboxylic acid. Several oxidizing agents can be employed for this step.

Experimental Protocol using Potassium Permanganate:

-

Dissolve 4,4'-(hexafluoroisopropylidene)di-o-xylene in a mixed solvent of pyridine and water.[1]

-

Heat the mixture to a temperature between 90-130°C.[1]

-

Slowly add potassium permanganate (KMnO₄) to the reaction mixture. The molar ratio of the di-o-xylene intermediate to potassium permanganate is typically in the range of 1:4 to 1:8.[1]

-

Maintain the reaction for 2-4 hours.[1]

-

After the reaction is complete, quench any unreacted potassium permanganate by adding a small amount of ethanol.[4]

-

Filter the mixture to remove the manganese dioxide byproduct.

-

The filtrate is then processed to isolate the tetracarboxylic acid product. This involves removing the pyridine, adjusting the pH to 1, and extracting the product with acetone.[1][4]

Experimental Protocol using Nitric Acid (Industrial Method):

For electronic applications requiring high purity and the elimination of heavy metal ion contamination, continuous oxidation with nitric acid is employed.

-

4,4'-(hexafluoroisopropylidene)bis(o-xylene) is oxidized with 35% nitric acid.[3]

-

The reaction is carried out at temperatures above 200°C under pressure in a continuous-flow reactor.[3]

-

This method results in a tetracarboxylic acid product with a purity of approximately 97%.[3]

| Parameter | Potassium Permanganate Method | Nitric Acid Method |

| Oxidizing Agent | Potassium Permanganate (KMnO₄)[1][3] | 35% Nitric Acid (HNO₃)[3] |

| Solvent | Pyridine/Water[1] | Not specified |

| Temperature | 90-130°C[1] | >200°C[3] |

| Pressure | Atmospheric | Under pressure[3] |

| Reaction Time | 2-4 hours[1] | Continuous flow |

| Molar Ratio (Reactant:Oxidant) | 1:4 - 1:8[1] | Not specified |

| Product Purity | High | ~97%[3] |

| Yield | 80% (for hexafluorobutyric acid)[4] | 88.4% (with Co/Mn acetate & HBr catalyst)[3] |

Step 3: Dehydration to 6FDA and Purification

The final step is the intramolecular dehydration (cyclization) of the tetracarboxylic acid to form the dianhydride, 6FDA.

Experimental Protocol:

-

The 4,4'-(hexafluoroisopropylidene)bis(phthalic acid) is heated in a mixed solvent of xylene and acetic anhydride.[1]

-

The reaction mixture is stirred at an elevated temperature to drive the dehydration process. One specific protocol suggests reacting at 140°C for 40 minutes.[4]

-

Upon completion, the reaction mixture is cooled to allow the crude 6FDA to precipitate.[4]

-

The crude product is collected by filtration.[4]

-

Further purification is necessary to achieve high-purity 6FDA suitable for polymerization. This can be accomplished by recrystallization from an acetic acid/acetic anhydride mixture or by sublimation.[3][4]

-

Purification can increase the product purity to over 99.5%.[1][4]

| Parameter | Value/Condition | Reference |

| Dehydrating Agent | Acetic Anhydride/Xylene | [1][4] |

| Temperature | 140°C | [4] |

| Reaction Time | 40 minutes | [4] |

| Initial Purity | Crude | [4] |

| Purification Methods | Recrystallization, Sublimation | [3][4] |

| Final Purity | >99.5% | [1][4] |

| Yield | 79% (after purification) | [4] |

Reaction Mechanism and Key Considerations

The synthesis of 6FDA involves several fundamental organic reactions. A clear understanding of these mechanisms is crucial for optimizing reaction conditions and maximizing yield and purity.

The following diagram outlines the logical progression of the chemical transformations in the 6FDA synthesis.

Key Considerations:

-

Purity of Reactants: The purity of the starting materials, particularly hexafluoroacetone and o-xylene, is critical to minimize side reactions and ensure a high-quality final product.

-

Catalyst Activity: The activity of the Friedel-Crafts catalyst in the first step significantly influences the reaction rate and yield.

-

Oxidation Conditions: The choice of oxidizing agent and reaction conditions in the second step can impact the purity of the intermediate tetracarboxylic acid. Harsh oxidation conditions can lead to degradation of the product.

-

Complete Dehydration: In the final step, ensuring complete dehydration is essential for obtaining a high yield of the dianhydride and preventing the presence of the tetracarboxylic acid impurity in the final product.

-

Purification: The final purification step is crucial for achieving the high purity of 6FDA required for polymerization into high molecular weight polyimides.

Conclusion

The synthesis of 6FDA is a well-established multi-step process that is critical for the production of advanced fluorinated polyimides. By carefully controlling the reaction conditions and employing effective purification techniques, high-purity 6FDA can be reliably produced for a wide range of high-performance applications. This guide has provided a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and key data to aid researchers and professionals in the field.

References

- 1. CN106349200A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. This compound | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Deep Dive into Fluorinated Polyimides Derived from 6FDA

An In-depth Guide for Researchers and Scientists in Advanced Materials and Drug Development

Fluorinated polyimides (FPIs) derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, commonly known as 6FDA, represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and unique optical and dielectric properties. The incorporation of fluorine atoms into the polyimide backbone imparts a range of desirable characteristics, including enhanced solubility, reduced water absorption, and a lower dielectric constant, making them indispensable in advanced applications ranging from microelectronics and aerospace to gas separation membranes and biomedical devices. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 6FDA-based FPIs, tailored for professionals in research and development.

Synthesis of 6FDA-Based Polyimides

The synthesis of 6FDA-based polyimides typically follows a two-step polycondensation reaction.[1][2][3][4] The process begins with the reaction of 6FDA with a selected aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a poly(amic acid) (PAA) precursor.[3][5][6][7] This is followed by a cyclodehydration step, known as imidization, to form the final polyimide. Imidization can be achieved through thermal treatment at elevated temperatures (typically 200-350°C) or by chemical methods using dehydrating agents like acetic anhydride and a catalyst such as pyridine or triethylamine.[6][8]

The choice of the diamine monomer is crucial as it significantly influences the final properties of the polyimide.[9] A wide array of diamines can be used, leading to a versatile platform for tuning the polymer's characteristics.

Key Properties of 6FDA-Based Fluorinated Polyimides

The introduction of the hexafluoroisopropylidene (-C(CF3)2-) group from 6FDA into the polymer backbone disrupts chain packing, leading to a higher fractional free volume.[2][9][10] This structural feature is a primary contributor to the unique properties of these materials.

Thermal Properties

6FDA-based polyimides exhibit outstanding thermal stability, with decomposition temperatures often exceeding 500°C.[3][11] Their glass transition temperatures (Tg) are also high, typically ranging from 250°C to over 400°C, depending on the specific diamine used.[3][11] This high thermal resistance makes them suitable for applications in demanding, high-temperature environments.[11]

| Polyimide System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |

| 6FDA/ODA | 260 | >500 |

| 6FDA/BPDA (5:5) | 275 | >500 |

| 6FDA-HFBODA | 240 | 521 |

| 6FDA-BADPO (PPI-1) | 264.3 | - |

| 6FCDA-BADPO (PPI-2) | 311.0 | - |

Table 1: Thermal properties of selected 6FDA-based polyimides.[3][12][13]

Mechanical Properties

These polymers are known for their excellent mechanical properties, forming strong and flexible films.[3][14][15] The tensile strength and elongation at break can be tailored by the choice of the diamine component.

| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Storage Modulus (MPa) |

| 6FDA/ODA (5:5) | - | - | 1500 |

| 6FDA/BPDA (5:5) | - | - | 1250 |

| TPPI50 | 232.73 | 26.26 | - |

| 6FDA−DAM/TPDA(5:1) | 87.8 | 3.5 | - |

Table 2: Mechanical properties of selected 6FDA-based polyimides.[3][11][14]

Optical and Dielectric Properties

A key advantage of 6FDA-based polyimides is their high optical transparency and low dielectric constant.[1][16] The fluorine content helps to reduce intermolecular charge transfer complexes, which are responsible for color in traditional polyimides, resulting in nearly colorless films.[3] The low polarizability of the C-F bond and the increased free volume contribute to a low dielectric constant and dissipation factor.[12][17]

| Polyimide System | Transmittance (%) @ 400nm | Refractive Index (nTE) @ 1.3 µm | Optical Loss (dB/cm) @ 1.3 µm | Dielectric Constant (Dk) @ 10 GHz |

| 6FDA/ODPA (5:5) | 71.43 | - | - | - |

| 6FDA/TFDB | - | 1.523 | 0.3 | - |

| PMDA/TFDB | - | 1.614 | - | - |

| 6FDA-HFBODA | >80 | - | - | 2.63 |

Table 3: Optical and dielectric properties of selected 6FDA-based polyimides.[3][12][16]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and characterization of high-quality 6FDA-based polyimides.

Synthesis of 6FDA-Diamine Polyimide Film (General Procedure)

-

Monomer Preparation: Ensure all monomers (6FDA and diamine) are purified, typically by sublimation or recrystallization, and thoroughly dried under vacuum before use.[6]

-

Poly(amic acid) Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in anhydrous NMP or DMAc.[3][7] Cool the solution to a low temperature (e.g., 5°C) and add an equimolar amount of 6FDA in portions while stirring under a nitrogen atmosphere.[6] Continue the reaction for 24 hours at room temperature to obtain a viscous poly(amic acid) solution.[6][7]

-

Film Casting: Cast the PAA solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

-

Thermal Imidization: Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.[18] A typical thermal curing protocol involves a stepwise heating process, for example: 80°C for 1 hour, 150°C for 30 minutes, 230°C for 30 minutes, and a final cure at 300-350°C for 1 hour to ensure complete conversion of the poly(amic acid) to polyimide.[18][19]

-

Film Removal: After cooling to room temperature, peel the resulting polyimide film from the glass substrate.

Characterization Workflow

A systematic characterization workflow is essential to validate the synthesis and evaluate the properties of the resulting FPIs.

Detailed Characterization Methodologies:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization, FTIR spectra are recorded. The disappearance of amide bands and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1380 cm⁻¹ (C-N stretch) indicate successful imidization.[3][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.[5][13]

-

Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature of the polyimide. The analysis is typically conducted under a nitrogen atmosphere with a heating rate of 10 or 20°C/min.[3][5]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, providing insight into its operational temperature range. A heating rate of 10°C/min under a nitrogen atmosphere is common.[5]

-

Dynamic Mechanical Analysis (DMA): DMA is employed to measure the storage modulus and loss modulus of the polyimide films as a function of temperature, providing information on their viscoelastic properties.[3]

-

Tensile Testing: The mechanical properties, including tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine according to standardized methods.[3]

-

UV-Visible Spectroscopy: The optical transparency of the polyimide films is evaluated by measuring their transmittance over a range of wavelengths using a UV-Vis spectrophotometer.[3]

-

Dielectric Analysis: The dielectric constant and dissipation factor are measured using a parallel-plate capacitor method with an LCR meter, often over a range of frequencies.[15]

Applications in Drug Development and Beyond

The unique combination of properties of 6FDA-based polyimides makes them attractive for various high-technology applications. In the realm of drug development and life sciences, their biocompatibility, chemical inertness, and tunable properties are of particular interest. Potential applications include:

-

Drug Delivery Systems: Their porous nature and chemical resistance make them candidates for controlled-release drug delivery matrices.

-